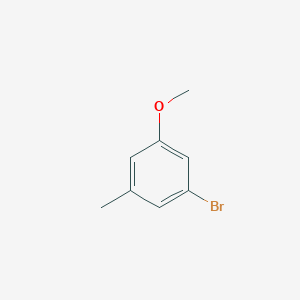
1-溴-3-甲氧基-5-甲基苯
概述
描述
1-Bromo-3-methoxy-5-methylbenzene is a halogenated aromatic compound that is part of a broader class of chemicals known as halogenated methoxybenzenes, or anisoles. These compounds are ubiquitous in the environment and are not typically produced in large technical quantities. They can have various origins, including both biogenic and anthropogenic sources, as suggested by the presence of bromoanisoles in the marine troposphere of the Atlantic Ocean .
Synthesis Analysis
The synthesis of halogenated anisoles can be complex due to the presence of multiple reactive sites on the aromatic ring. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a structurally related compound, involves multiple steps including regioselective methoxylation and bromination, highlighting the challenges in selectively introducing halogen and methoxy groups onto an aromatic ring . Another example is the synthesis of 1,2,3,4-tetramethoxy-5-methylbenzene, which involves a modified bromination step and demonstrates the intricacies of introducing both methyl and methoxy groups onto an aromatic substrate .
Molecular Structure Analysis
The molecular structure of halogenated anisoles can be quite complex due to the presence of multiple substituents that can influence the overall conformation and stability of the molecule. For example, 1-Bromo-2,3,5,6-tetramethylbenzene, a compound with a similar substitution pattern, exhibits two stable crystalline phases and has been studied using single-crystal X-ray diffraction (SXRD) to determine its orthorhombic and monoclinic crystal systems at different temperatures .
Chemical Reactions Analysis
Halogenated anisoles can participate in various chemical reactions due to their reactive halogen atoms. For instance, the isomerization of (Z,Z) to (E,E)1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene under strong base conditions has been studied, demonstrating the potential for structural changes under certain conditions . Additionally, the unconventional reaction of diazomethane with 1,3,6-trihydroxy-2-methyl-4-nitrobenzene, which leads to the formation of an unexpected isomer, showcases the reactivity of halogenated anisoles with nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated anisoles are influenced by their molecular structure. The presence of halogen atoms can lead to strong intermolecular interactions, such as hydrogen bonding and halogen bonding, which can affect the compound's melting point, solubility, and crystal packing. For example, the crystal structures of various bromo- and bromomethyl-substituted benzenes have been analyzed, revealing diverse packing motifs and interactions such as C–H···Br and C–Br···Br, which are critical for understanding the solid-state properties of these compounds . Similarly, the crystal structure of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate with toluene provides insights into the coordination geometry and intramolecular contacts that can occur in halogenated anisoles .
科学研究应用
环境影响和应用
新型溴化阻燃剂
一项关键审查强调了新型溴化阻燃剂(NBFRs)在各种环境中的存在,强调了对它们在室内空气、灰尘、消费品和食品中的环境命运、毒性和存在情况进行研究的必要性。这项研究强调了溴化化合物的环境存在和潜在风险,这可能延伸到各种应用中的1-溴-3-甲氧基-5-甲基苯等衍生物(Zuiderveen, Slootweg, & de Boer, 2020)。
化学合成和工业应用
复杂分子的合成
复杂分子(如药物)的合成通常依赖于溴化中间体,因为它们具有反应性和多功能性。例如,为了制造某些药物中的关键中间体2-氟-4-溴联苯的实用合成方法的开发,展示了溴化化合物在有机合成中促进键合形成和引入功能基团的重要性(Qiu, Gu, Zhang, & Xu, 2009)。
材料科学和工程
木质素转化为芳香醛
将木质素催化氧化为有价值的芳香醛,如香草醛,展示了溴化衍生物在催化和材料转化过程中的潜力。这种方法突出了溴化化合物在将生物质转化为高附加值化学品时提高选择性和产率的作用(Tarabanko & Tarabanko, 2017)。
安全和危害
属性
IUPAC Name |
1-bromo-3-methoxy-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEVRCZZWJWKPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443391 | |
| Record name | 1-BROMO-3-METHOXY-5-METHYLBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-methoxy-5-methylbenzene | |
CAS RN |
29578-83-4 | |
| Record name | 1-BROMO-3-METHOXY-5-METHYLBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-methoxy-5-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

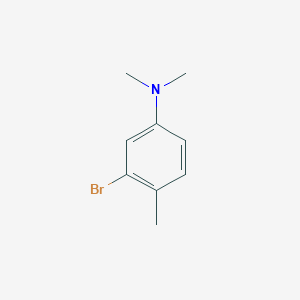
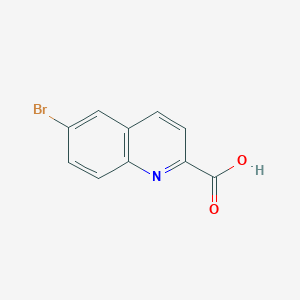
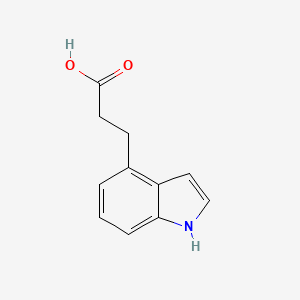
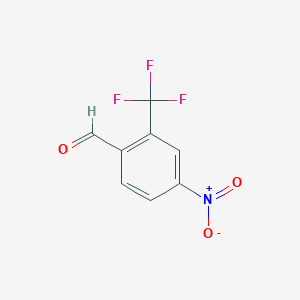
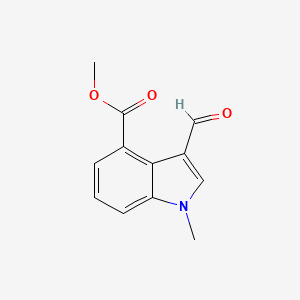
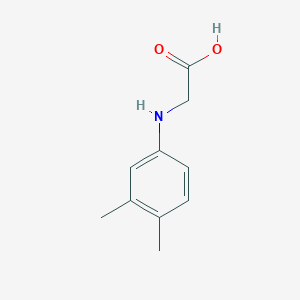
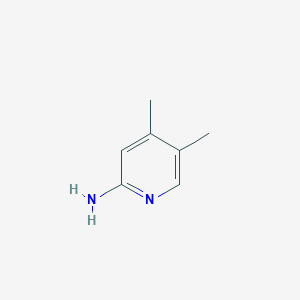
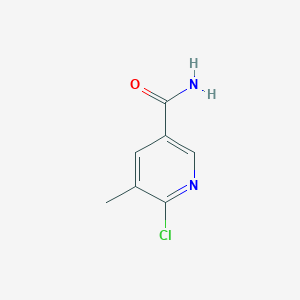
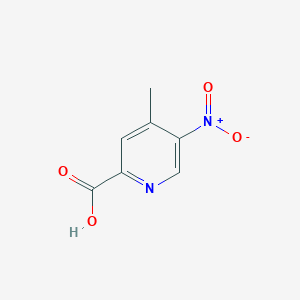
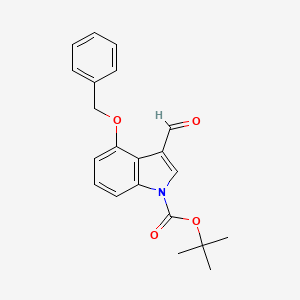
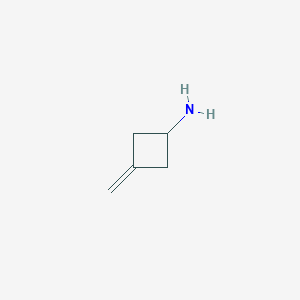
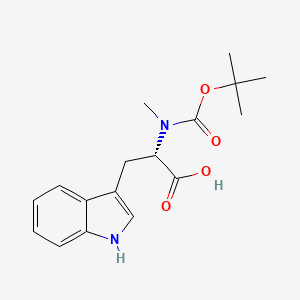
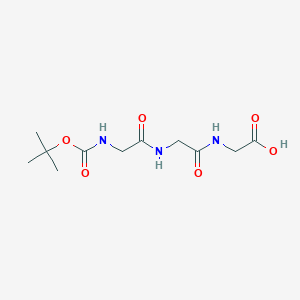
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B1337705.png)